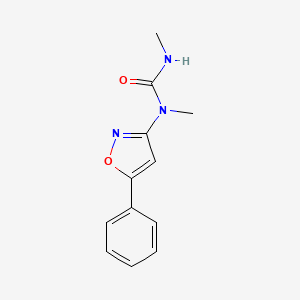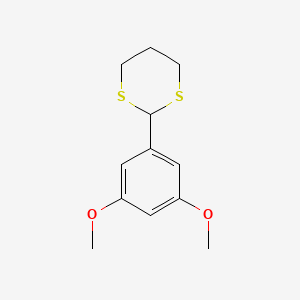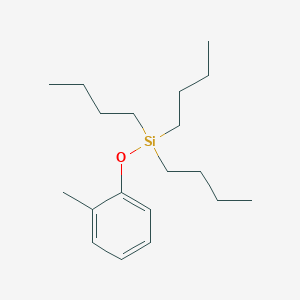
Bis(2-methoxycyclohexyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxycyclohexyl)mercury is an organomercury compound characterized by the presence of two 2-methoxycyclohexyl groups bonded to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxycyclohexyl)mercury typically involves the reaction of mercury(II) salts with 2-methoxycyclohexyl derivatives. One common method is the reaction of mercury(II) acetate with 2-methoxycyclohexylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Hg(OAc)2+2C7H13OMgBr→Hg(C7H13O)2+2MgBrOAc
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methoxycyclohexyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic products.
Reduction: Reduction reactions can convert this compound to elemental mercury and organic by-products.
Substitution: The 2-methoxycyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Mercury(II) oxide and 2-methoxycyclohexanol.
Reduction: Elemental mercury and 2-methoxycyclohexane.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-methoxycyclohexyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bis(2-methoxycyclohexyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of mercury-thiol complexes, which can affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl)mercury
- Bis(2-chloroethyl)mercury
- Bis(2-furyl)mercury
Uniqueness
Bis(2-methoxycyclohexyl)mercury is unique due to the presence of the 2-methoxycyclohexyl groups, which impart specific chemical and physical properties. These properties include enhanced solubility in organic solvents and distinct reactivity patterns compared to other organomercury compounds. The methoxy group also influences the compound’s interactions with biological systems, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
54646-62-7 |
|---|---|
Molekularformel |
C14H26HgO2 |
Molekulargewicht |
426.95 g/mol |
IUPAC-Name |
bis(2-methoxycyclohexyl)mercury |
InChI |
InChI=1S/2C7H13O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*5,7H,2-4,6H2,1H3; |
InChI-Schlüssel |
AQOUNLLTOJGONT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1[Hg]C2CCCCC2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



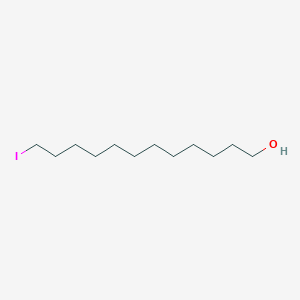


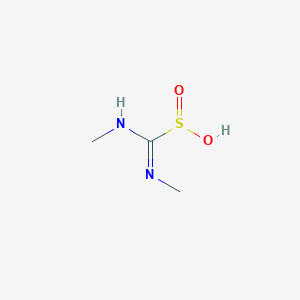
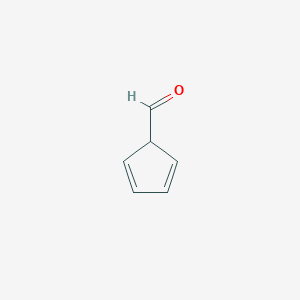
silane](/img/structure/B14628319.png)
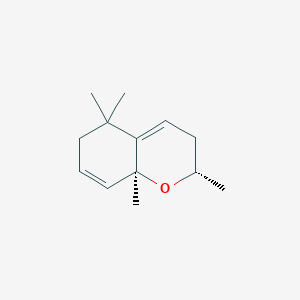
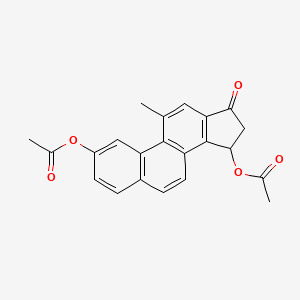
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
